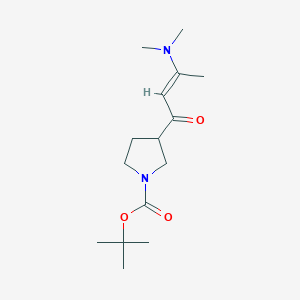

tert-Butyl (E)-3-(3-(dimethylamino)but-2-enoyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (E)-3-(3-(dimethylamino)but-2-enoyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a Boc-protected amine and a conjugated enoyl group substituted with a dimethylamino moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and asymmetric synthesis.

Properties

Molecular Formula |

C15H26N2O3 |

|---|---|

Molecular Weight |

282.38 g/mol |

IUPAC Name |

tert-butyl 3-[(E)-3-(dimethylamino)but-2-enoyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H26N2O3/c1-11(16(5)6)9-13(18)12-7-8-17(10-12)14(19)20-15(2,3)4/h9,12H,7-8,10H2,1-6H3/b11-9+ |

InChI Key |

KFYTWMIFVYMEJB-PKNBQFBNSA-N |

Isomeric SMILES |

C/C(=C\C(=O)C1CCN(C1)C(=O)OC(C)(C)C)/N(C)C |

Canonical SMILES |

CC(=CC(=O)C1CCN(C1)C(=O)OC(C)(C)C)N(C)C |

Origin of Product |

United States |

Biological Activity

Overview

tert-Butyl (E)-3-(3-(dimethylamino)but-2-enoyl)pyrrolidine-1-carboxylate is a synthetic compound with the molecular formula C15H26N2O3 and a molecular weight of 282.38 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the field of medicinal chemistry.

Molecular Structure

The compound features a pyrrolidine ring, which is significant for its biological activity. The structure can be represented as follows:

- IUPAC Name : tert-butyl 3-[(E)-3-(dimethylamino)but-2-enoyl]pyrrolidine-1-carboxylate

- Molecular Formula : C15H26N2O3

- Molecular Weight : 282.38 g/mol

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly as an enzyme inhibitor and in anti-cancer applications.

Enzyme Inhibition

One of the primary areas of interest for this compound is its role as an inhibitor of fatty acid biosynthesis enzymes. Studies have shown that compounds with similar structures can inhibit the FAS-II system in Escherichia coli, which is crucial for bacterial growth and survival. Inhibition of this pathway can lead to antimicrobial effects, making it a potential candidate for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of pyrrolidine compounds can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cell signaling pathways and the induction of oxidative stress .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of similar compounds:

- Fatty Acid Synthase Inhibitors : A study highlighted that certain pyrrolidine derivatives exhibited IC50 values below 10 µM against E. coli FabH, suggesting strong inhibitory potential against bacterial fatty acid synthesis .

- Antimicrobial Activity : Another investigation into related compounds showed promising results against Gram-positive and Gram-negative bacteria, indicating that structural modifications could enhance antimicrobial efficacy .

- Cytotoxicity Assessment : It was noted that while many pyrrolidine derivatives show potent biological activity, their cytotoxicity against human cells must be carefully evaluated to ensure safety for therapeutic use .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound is distinguished by its 3-(dimethylamino)but-2-enoyl substituent, which contrasts with analogs bearing aromatic or spirocyclic groups. Key comparisons include:

*Calculated based on molecular formula (C15H25N2O3).

Key Observations :

- Electronic Effects: The dimethylamino group in the target compound enhances basicity and nucleophilicity compared to the electron-withdrawing fluorine/trifluoromethyl groups in 46 and 47, which increase lipophilicity .

- Steric Bulk: The spiro-oxindole structure in 328 introduces significant steric hindrance, limiting conformational flexibility relative to the target compound’s linear enoyl chain .

Physicochemical and Spectral Properties

- IR/NMR Signatures: The target compound’s dimethylamino group would show a strong IR absorption near 2800 cm<sup>-1</sup> (C-H stretch) and a singlet at ~2.2 ppm in <sup>1</sup>H NMR . The enoyl carbonyl would resonate at ~170 ppm in <sup>13</sup>C NMR, similar to the styryl carbonyls in 46 and 47 .

- Optical Activity : Compound 328 exhibits significant optical rotation ([α]D<sup>26</sup> = -31.6), while the target compound’s chirality (if present) depends on the pyrrolidine configuration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (E)-3-(3-(dimethylamino)but-2-enoyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, tert-butyl-protected pyrrolidine derivatives often undergo acylation using enoyl chloride intermediates under inert atmospheres (e.g., nitrogen). Key parameters include:

- Temperature: 0–20°C to minimize side reactions (e.g., epimerization) .

- Catalysts: DMAP (4-dimethylaminopyridine) or triethylamine to activate carbonyl groups .

- Solvents: Dichloromethane or THF for optimal solubility .

Post-reaction purification via flash column chromatography (hexane/EtOAc gradients) improves yield and purity .

Q. How should researchers characterize the stereochemistry and purity of this compound?

- Methodological Answer:

- Chiral HPLC or NMR: To confirm (E) configuration and absence of diastereomers. For example, coupling constants (J) in ¹H NMR distinguish cis/trans isomers .

- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., observed vs. calculated m/z for C₁₅H₂₆N₂O₃) .

- IR Spectroscopy: Confirms carbonyl (C=O) and tert-butyl (C-O) functional groups .

Q. What are the stability considerations for storage and handling?

- Methodological Answer:

- Storage: -20°C in airtight, moisture-resistant containers to prevent hydrolysis of the tert-butyl carbamate group .

- Handling: Use inert gas (e.g., argon) during synthesis to avoid oxidation of the enoyl moiety .

Advanced Research Questions

Q. How can researchers optimize the enoyl group’s reactivity for downstream functionalization?

- Methodological Answer: The α,β-unsaturated ketone moiety allows for:

- Michael Additions: Use organocatalysts (e.g., proline derivatives) to stereoselectively add nucleophiles (e.g., malonates) .

- Reduction: Catalytic hydrogenation (Pd/C or PtO₂) selectively reduces the enoyl group while preserving the pyrrolidine ring .

Monitor reaction progress via TLC or LC-MS to avoid over-reduction .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer:

- Batch Analysis: Compare purity (≥95% by HPLC) and stereochemical integrity across batches .

- Assay Conditions: Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability .

- Control Experiments: Use structurally related analogs (e.g., tert-butyl 3-(2-aminoethyl)pyrrolidine derivatives) to isolate structure-activity relationships .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer:

- Docking Studies: Utilize software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or GPCRs) .

- MD Simulations (Molecular Dynamics): Assess stability of ligand-protein complexes over 100-ns trajectories .

Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.